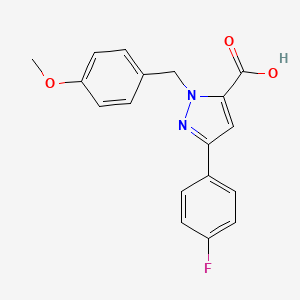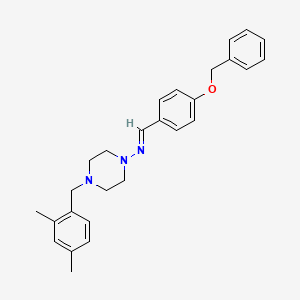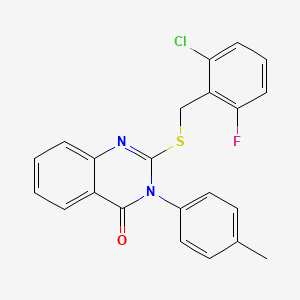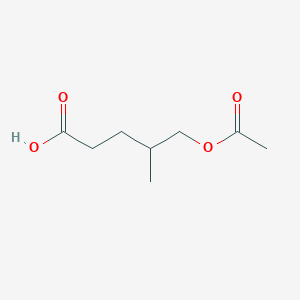
1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxybenzyl group and a fluorophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using 4-fluorophenylboronic acid and a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, suitable solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, analgesic, and anticancer properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Research: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific biological activity being studied and the target molecules involved.
類似化合物との比較
Similar Compounds
1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the fluorine atom.
1-(4-Methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but contains a chlorine atom instead of fluorine.
1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but contains a bromine atom instead of fluorine.
Uniqueness
1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the methoxybenzyl and fluorophenyl groups, which may confer specific biological activities and chemical properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it distinct from other similar compounds.
特性
分子式 |
C18H15FN2O3 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
5-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H15FN2O3/c1-24-15-8-2-12(3-9-15)11-21-17(18(22)23)10-16(20-21)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,22,23) |
InChIキー |
FAYVILGKCBXLBV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12045033.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045041.png)

![Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)](/img/structure/B12045053.png)








![2-Chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12045121.png)

